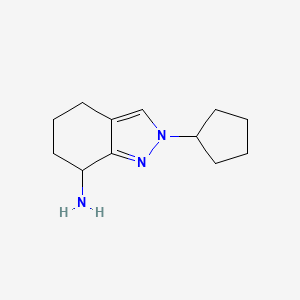
2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-amine
Übersicht
Beschreibung
“2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-amine” is a chemical compound with the molecular formula C12H19N3 . It is also known as CPI-7. This compound has shown potential in various fields of research.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopentyl group attached to an indazole ring system . The indazole ring system is a bicyclic compound consisting of two nitrogen atoms and a benzene ring .Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Chemical Properties
- Heterocyclic N-oxide Derivatives : Heterocyclic N-oxide derivatives, such as those from pyridine and indazole, have shown versatile synthetic intermediates and biological importance. They are vital in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, highlighting their potential in drug development investigations (Li et al., 2019).
- Radical Cyclizations in Organic Synthesis : Radical cyclizations are widely used in organic synthesis for constructing carbo- and heterocyclic compounds. The control of regiochemistry of radical cyclizations is crucial for synthesizing therapeutically important materials (Ishibashi & Tamura, 2004).
Drug-Delivery Systems
- Cyclodextrin Inclusion Complexes : Cyclodextrins (CDs) have been used to form inclusion complexes with antibiotics and antibacterial agents, improving solubility, modifying drug-release profiles, and enhancing antimicrobial activity. This suggests a potential area of application for similar compounds in drug delivery systems (Boczar & Michalska, 2022).
Catalysis and Material Science
- Amine-functionalized Metal–Organic Frameworks (MOFs) : Amine-functionalized MOFs have demonstrated excellent CO2 capture capabilities due to the strong interaction between CO2 and amino functionalities. This illustrates the relevance of amine-functionalized compounds in environmental applications and catalysis (Lin et al., 2016).
Wirkmechanismus
Target of Action
It is known that indazole derivatives, which include this compound, have been found to interact with a variety of targets, includingCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These targets play a crucial role in cellular processes such as cell cycle regulation and volume regulation .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to changes in the cellular processes they control .
Biochemical Pathways
Given the targets of indazole derivatives, it can be inferred that the pathways related to cell cycle regulation and volume regulation could be affected .
Result of Action
Given the known targets of indazole derivatives, it can be inferred that the compound could potentially influence cellular processes such as cell cycle regulation and volume regulation .
Biochemische Analyse
Biochemical Properties
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and modulation of protein-protein interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis . Additionally, it can alter metabolic fluxes within the cell, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions, with minimal degradation over time. Prolonged exposure can lead to changes in its efficacy and potential degradation products that may have different biological activities . Long-term studies in vitro and in vivo have also indicated that this compound can have sustained effects on cellular processes, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Eigenschaften
IUPAC Name |
2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-11-7-3-4-9-8-15(14-12(9)11)10-5-1-2-6-10/h8,10-11H,1-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHBZNOWZZEHFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C3CCCC(C3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


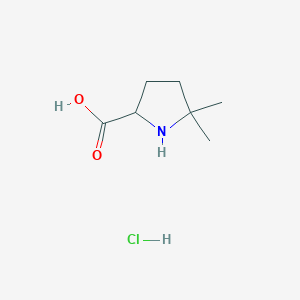

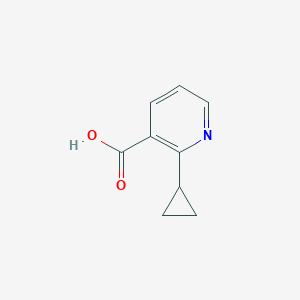
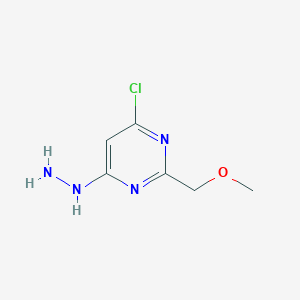


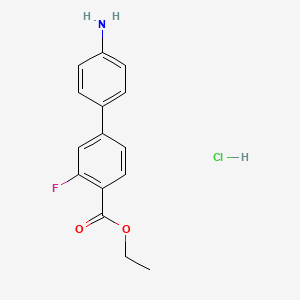

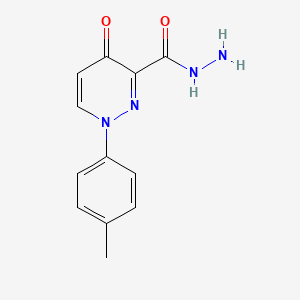
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1458241.png)

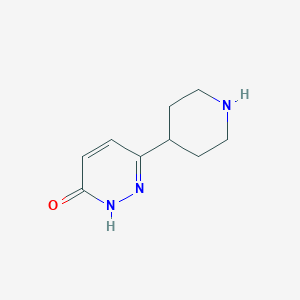
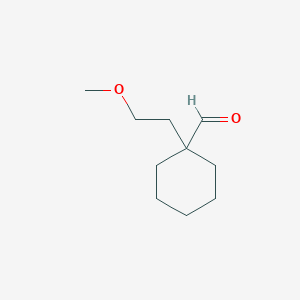
![2-Chloro-N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B1458248.png)
